molecular formula C15H21NO B12935427 (Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide

(Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide

Cat. No.: B12935427
M. Wt: 231.33 g/mol
InChI Key: DHPOLIRUKMRSOJ-XGICHPGQSA-N
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Description

(Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide is an organic compound characterized by its unique structure, which includes a phenyl group, a pentenyl chain, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of N-methylacetamide with 3-methyl-1-phenylpent-3-en-1-yl chloride under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: N-methylacetamide and 3-methyl-1-phenylpent-3-en-1-yl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours until the reaction is complete.

    Purification: The product is purified by column chromatography or recrystallization to obtain this compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures (60-80°C).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

(Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    N-Methylacetamide: Lacks the phenyl and pentenyl groups, making it less complex and with different reactivity.

    N-Phenylacetamide: Contains a phenyl group but lacks the pentenyl chain, leading to different chemical properties.

    N-Methyl-N-phenylacetamide: Similar structure but without the pentenyl chain, affecting its overall reactivity and applications.

Uniqueness

(Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide is unique due to its combination of a phenyl group, a pentenyl chain, and an acetamide moiety

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N-methyl-N-[(Z)-3-methyl-1-phenylpent-3-enyl]acetamide

InChI

InChI=1S/C15H21NO/c1-5-12(2)11-15(16(4)13(3)17)14-9-7-6-8-10-14/h5-10,15H,11H2,1-4H3/b12-5-

InChI Key

DHPOLIRUKMRSOJ-XGICHPGQSA-N

Isomeric SMILES

C/C=C(/C)\CC(C1=CC=CC=C1)N(C)C(=O)C

Canonical SMILES

CC=C(C)CC(C1=CC=CC=C1)N(C)C(=O)C

Origin of Product

United States

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